[2-(Cyclohexylmethoxy)phenyl]methanamine CAS number and molecular weight
[2-(Cyclohexylmethoxy)phenyl]methanamine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of [2-(Cyclohexylmethoxy)phenyl]methanamine, a primary amine with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of published data on this specific molecule, this document synthesizes information from established chemical principles and data on structurally related compounds to offer valuable insights for research and development.
Chemical Identity and Properties
[2-(Cyclohexylmethoxy)phenyl]methanamine, also known as 2-(cyclohexylmethoxy)benzylamine, is an organic compound characterized by a benzylamine core with a cyclohexylmethoxy substituent at the ortho position of the phenyl ring.
Structural and Physical Properties
A summary of the key identifiers and calculated properties for [2-(Cyclohexylmethoxy)phenyl]methanamine is presented below. It is important to note that a specific CAS number for this compound is not readily found in major chemical databases as of early 2026, which may indicate it is a novel or less-common research chemical.
| Identifier | Value | Source |
| Molecular Formula | C₁₄H₂₁NO | PubChem[1] |
| Monoisotopic Mass | 219.16231 Da | PubChem[1] |
| Predicted XlogP | 3.1 | PubChem[1] |
| SMILES | C1CCC(CC1)COC2=CC=CC=C2CN | PubChem[1] |
| InChI | InChI=1S/C14H21NO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11,15H2 | PubChem[1] |
| InChIKey | HVAYQGHLKLBVTI-UHFFFAOYSA-N | PubChem[1] |
The structure suggests the compound is a relatively non-polar, basic molecule. The presence of the primary amine group allows for salt formation with acids, which can be useful for purification and handling. The cyclohexylmethoxy group adds significant lipophilicity, as indicated by the predicted XlogP value.
Caption: Chemical structure of [2-(Cyclohexylmethoxy)phenyl]methanamine.
Proposed Synthetic Routes
Route 1: Reductive Amination of 2-(Cyclohexylmethoxy)benzaldehyde
This is arguably the most direct and common method for preparing primary amines from aldehydes.[2] The process involves the reaction of the corresponding aldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amine.
Caption: Workflow for synthesis via reductive amination.
Experimental Protocol:
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Imine Formation: To a solution of 2-(cyclohexylmethoxy)benzaldehyde (1.0 eq) in a suitable protic solvent such as methanol (MeOH), add a source of ammonia. This can be aqueous ammonia, a solution of ammonia in methanol, or ammonium acetate.
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Reduction: After stirring for a period to allow for imine formation, introduce a reducing agent.
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Sodium Borohydride (NaBH₄): A mild and effective choice. Add NaBH₄ portion-wise at a reduced temperature (e.g., 0 °C) to control the reaction.
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Catalytic Hydrogenation: Alternatively, the reaction mixture can be subjected to a hydrogen atmosphere (typically from a balloon or a Parr shaker) in the presence of a catalyst like palladium on carbon (Pd/C) or Raney nickel.[3]
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Work-up and Purification: Once the reaction is complete (monitored by TLC or LC-MS), quench the reaction carefully with water. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Route 2: Alkylation of 2-Hydroxybenzylamine followed by Williamson Ether Synthesis
This two-step approach involves first protecting the amine and then performing a Williamson ether synthesis.
Caption: Workflow for synthesis via alkylation.
Experimental Protocol:
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Amine Protection: Protect the primary amine of 2-hydroxybenzylamine (1.0 eq) with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or in a biphasic system with NaOH.
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Williamson Ether Synthesis: To a solution of the N-protected 2-hydroxybenzylamine in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the phenolic hydroxyl group. Then, add cyclohexylmethyl bromide (or a related halide/tosylate) and heat the reaction mixture to facilitate the alkylation.
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Deprotection: After purification of the N-protected product, remove the Boc group using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in dioxane.
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Purification: Following the removal of the protecting group, the final product can be isolated and purified, often as a hydrochloride salt, which may aid in crystallization and handling.
Potential Applications and Research Directions
While there is no specific literature on the applications of [2-(Cyclohexylmethoxy)phenyl]methanamine, its structural motifs are present in compounds with known biological activities. This suggests potential areas for investigation:
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Medicinal Chemistry: Benzylamine and its derivatives are common scaffolds in pharmaceuticals. Structurally similar compounds have been investigated as inhibitors of enzymes like phosphodiesterase 4 (PDE4), which are targets for treating inflammatory conditions. The combination of the benzylamine core and the bulky, lipophilic cyclohexylmethoxy group could be explored for its interaction with various biological targets.
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Synthetic Intermediate: This compound can serve as a valuable building block in organic synthesis. The primary amine can be further functionalized to create a wide range of more complex molecules, including amides, sulfonamides, and secondary or tertiary amines, which are of interest in drug discovery and materials science.
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Corrosion Inhibitors and Material Science: Benzylamine derivatives are known to be effective corrosion inhibitors. The properties of [2-(Cyclohexylmethoxy)phenyl]methanamine could be evaluated in this context.
Safety and Handling
No specific safety data is available for [2-(Cyclohexylmethoxy)phenyl]methanamine. However, based on its chemical structure as a primary amine, the following precautions should be taken:
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Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Toxicity: Amines can be corrosive and may cause skin and eye irritation or burns. They can also be respiratory irritants.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
It is highly recommended to consult a comprehensive Safety Data Sheet (SDS) for a closely related compound before handling.
Conclusion
[2-(Cyclohexylmethoxy)phenyl]methanamine is a chemical entity with potential for further exploration in various scientific fields. While direct experimental data is scarce, its synthesis is achievable through standard organic chemistry methodologies like reductive amination. Its structural features suggest that it could be a valuable intermediate for the synthesis of more complex molecules and a candidate for screening in medicinal chemistry programs. Further research is needed to fully characterize its properties and unlock its potential applications.
References
- Benchchem. (n.d.). (2-Phenylcyclohexyl)methanamine | 763910-39-0. Retrieved February 27, 2026, from https://www.benchchem.com/product/763910-39-0
- ResearchGate. (2024, February 9). Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. Retrieved February 27, 2026, from https://www.researchgate.net/publication/377982025_Recent_Advances_in_the_Use_of_2-Aminobenzyl_Alcohols_in_the_Synthesis_of_Quinolines_Quinazolines_and_Other_N-Heterocycles
- PubChem. (n.d.). [2-(cyclohexylmethoxy)phenyl]methanamine (C14H21NO). Retrieved February 27, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/19627414
- Tang, S., et al. (2025, October 24). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. PMC. Retrieved February 27, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10600989/
- Sigma-Aldrich. (n.d.). 2-Amino-N-cyclohexyl-N-methylbenzylamine 98 57365-08-9. Retrieved February 27, 2026, from https://www.sigmaaldrich.com/US/en/product/aldrich/463434
- ResearchGate. (n.d.). Reductive aminations of aldehydes with benzylamine or cyclohexylamine.... Retrieved February 27, 2026, from https://www.researchgate.net/figure/Reductive-aminations-of-aldehydes-with-benzylamine-or-cyclohexylamine-Aq-Fe-NaBH4-CPME_tbl2_328905352
- BOC Sciences. (n.d.). CAS 23459-35-0 (cyclohexyl(phenyl)methanamine). Retrieved February 27, 2026, from https://www.bocsci.com/cas-23459-35-0-cyclohexyl-phenyl-methanamine--item-18340-305739.html
- ACS Publications. (2025, November 13). Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. The Journal of Organic Chemistry. Retrieved February 27, 2026, from https://pubs.acs.org/doi/10.1021/acs.joc.5c00444
- Scribd. (n.d.). Reductive Amination of Benzaldehyde | PDF | Catalysis | Ammonia. Retrieved February 27, 2026, from https://www.scribd.
- PubChem. (n.d.). 2-Methoxybenzylamine. Retrieved February 27, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/81292
- PubMed. (2025, November 13). Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. Retrieved February 27, 2026, from https://pubmed.ncbi.nlm.nih.gov/36367468/
- Royal Society of Chemistry. (n.d.). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Retrieved February 27, 2026, from https://www.rsc.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 27, 2026, from https://www.organic-chemistry.
- Korea Advanced Institute of Science and Technology. (2023, February 16). Selective electrochemical reductive amination of benzaldehyde at heterogeneous metal surfaces. Retrieved February 27, 2026, from https://portal.kaist.ac.kr/en/items/resource/10.1016/j.
- ResearchGate. (n.d.). SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION. Retrieved February 27, 2026, from https://www.researchgate.
Sources
- 1. PubChemLite - [2-(cyclohexylmethoxy)phenyl]methanamine (C14H21NO) [pubchemlite.lcsb.uni.lu]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
